molecular formula C6H7NO4 B3350114 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester CAS No. 25543-13-9

1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester

Cat. No. B3350114
CAS RN: 25543-13-9
M. Wt: 157.12 g/mol
InChI Key: SJOCLUMLTHBOPW-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester, commonly known as N-acetyl-L-proline methyl ester, is a chemical compound with the molecular formula C8H11NO4. It is a derivative of proline and is widely used in scientific research applications.

Mechanism of Action

N-acetyl-L-proline methyl ester exerts its effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to protect against neuronal damage by reducing the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-acetyl-L-proline methyl ester has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-tumor properties and to enhance the immune response.

Advantages and Limitations for Lab Experiments

N-acetyl-L-proline methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various properties. However, there are also limitations to its use. It can be expensive to purchase, and its effects can be influenced by factors such as dosage and administration route.

Future Directions

There are several future directions for the study of N-acetyl-L-proline methyl ester. It has the potential to be used in the development of new treatments for various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential. Additionally, more studies are needed to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, N-acetyl-L-proline methyl ester is a chemical compound with various anti-inflammatory, antioxidant, and neuroprotective properties. It has been extensively studied for its potential use in the treatment of various diseases, and there are several future directions for its research. While there are limitations to its use, it remains a valuable tool for scientific research.

Scientific Research Applications

N-acetyl-L-proline methyl ester is widely used in scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.

properties

IUPAC Name

methyl 2,5-dioxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOCLUMLTHBOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486277
Record name 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25543-13-9
Record name 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 19.8 g (200 mmole) of succinimide and 22 ml (200 mmole) of N-methylmorpholine in 350 ml THF at -5° was added 15.5 ml (200 mmole) methylchloroformate over 20 minutes. After stirring for two hours at 25°, the solvent was removed under reduced pressure and the residue was taken up in EtOAc. The suspension was filtered, and washed with saturated NaCl, saturated NaHCO3, and saturated NaCl. After drying, the solution was concentrated under reduced pressure and Et2O was added, giving the product as a crystalline solid, 10.0 g. The structure was confirmed by NMR and mass spectroscopy.
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19.8 g
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22 mL
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15.5 mL
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350 mL
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Synthesis routes and methods III

Procedure details

Repeating the aforedescribed procedure in the absence of benzene solvent for the sodium succinimide-methylchloroformate reaction yields similar results.
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sodium succinimide methylchloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
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1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
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1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
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1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
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1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester

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